molecular formula C5H7N3O4 B1665924 Azaserine CAS No. 115-02-6

Azaserine

货号: B1665924
CAS 编号: 115-02-6
分子量: 173.13 g/mol
InChI 键: MZZGOOYMKKIOOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties. It is known for its structural similarity to glutamine and acts as a purinergic antagonist. This compound competitively inhibits glutamine amidotransferase, a key enzyme responsible for glutamine metabolism .

化学反应分析

氮丝氨酸经历各种化学反应,包括:

    氧化: 氮丝氨酸可以被氧化形成不同的产物。

    还原: 它可以在特定条件下被还原。

    取代: 氮丝氨酸可以参与取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和特定催化剂。

科学研究应用

Biosynthesis and Chemical Properties

Azaserine is characterized by its unique diazoester functional group, which is biologically unusual yet synthetically valuable. Recent research has uncovered the biosynthetic pathway for this compound in Glycomyces harbinensis, revealing a gene cluster responsible for its production. This discovery allows for the potential engineering of microbial systems to produce this compound and its derivatives, which can be utilized in various synthetic applications .

Biosynthetic Pathway Overview

  • Gene Cluster : The this compound biosynthetic gene cluster consists of 21 genes, including those for hydrazonoacetic acid synthesis.
  • Mechanism : The pathway involves the conversion of hydrazonoacetic acid to this compound through a series of enzymatic reactions, including oxidation steps that form the diazo group .
  • Biocatalytic Potential : The ability to produce this compound via heterologous expression in Streptomyces albus demonstrates its potential for metabolic engineering applications .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It acts as an inhibitor of nucleotide metabolism, making it a candidate for cancer treatment.

Clinical Studies

  • In combination with 6-mercaptopurine, this compound was evaluated in clinical trials involving acute leukemia patients. While no significant difference was observed in remission rates compared to 6-mercaptopurine alone, the combination therapy showed promise in specific patient subsets .
  • This compound's mechanism involves direct alkylation of deoxyguanosine, which disrupts DNA synthesis and promotes apoptosis in cancer cells .

Inhibition of Glycosaminoglycan Synthesis

Research indicates that this compound effectively inhibits glycosaminoglycan synthesis, which is crucial in various pathological conditions such as diabetes and cancer.

Mechanistic Insights

  • This compound inhibits the hexosamine biosynthesis pathway, leading to reduced O-linked protein glycosylation and glycosaminoglycan synthesis. This effect was observed in both transgenic and non-transgenic islet cells, suggesting its utility in studying amyloid formation and other metabolic disorders .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound across different experimental settings:

StudyApplicationFindings
Leukemia TreatmentCombined therapy with 6-mercaptopurine showed no significant improvement over monotherapy.
Glycosaminoglycan InhibitionThis compound reduced protein glycosylation and inhibited amyloid formation in transgenic models.
Toxicity AssessmentEvaluated toxicity levels when combined with other antimetabolites; provided insights into safe dosing strategies.

作用机制

氮丝氨酸通过抑制代谢己糖胺途径的限速步骤和通过直接作用于底物结合口袋不可逆地抑制 γ-谷氨酰转肽酶而发挥其作用。它还通过提高血清中锰-超氧化物歧化酶的浓度和直接降低活性氧物种的浓度来防止高血糖内皮损伤。 此外,氮丝氨酸下调 TNF-α 响应中 VCAM-1 和 ICAM-1 的表达 .

相似化合物的比较

氮丝氨酸在结构上类似于其他重氮化合物,如 6-重氮-5-氧代-L-正亮氨酸 (DON)。氮丝氨酸和 DON 都是谷氨酰胺拮抗剂,具有相似的生物活性。 氮丝氨酸在其对谷氨酰胺酰胺转移酶的特异性抑制及其独特的生物合成途径方面是独特的 .

类似的化合物包括:

  • 6-重氮-5-氧代-L-正亮氨酸 (DON)
  • 阿拉佐肽
  • 杜阿霉素 A

这些化合物在结构和生物活性方面具有相似性,但在其具体的作用机制和生物合成途径方面有所不同 .

生物活性

Azaserine is a naturally occurring compound produced by certain bacteria, notably Streptomyces fragilis and Glycomyces harbinensis. It is classified as a cytotoxic glutamine antimetabolite and is known for its unique α-diazoester functional group, which contributes to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, biosynthesis, and relevant case studies.

This compound primarily functions as an inhibitor of glutamine-dependent metabolic pathways. It interferes with de novo purine synthesis, which is critical for cellular proliferation. The compound's mechanism involves the inhibition of enzymes that utilize glutamine as a substrate, leading to a decrease in nucleotide synthesis and, consequently, cellular growth inhibition.

Key Mechanisms:

  • Inhibition of Glutamine Utilization : this compound competes with glutamine for binding sites on various enzymes involved in amino acid and nucleotide metabolism.
  • Induction of Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting metabolic processes essential for their survival.

Case Studies

  • Tumor Growth Inhibition : Research has demonstrated that this compound effectively inhibits the growth of solid tumors in animal models. For example, a study observed that this compound significantly reduced tumor size in rats implanted with tumor cells by inhibiting de novo purine synthesis .
  • Preneoplastic Lesions : In another study focusing on pancreatic lesions, this compound was shown to induce preneoplastic changes in rat pancreas tissue, highlighting its potential role in cancer research and understanding tumorigenesis .
  • Biosynthetic Pathway Discovery : Recent discoveries have elucidated the biosynthetic pathway of this compound. The identification of the this compound biosynthetic gene cluster has opened avenues for further research into its production and potential applications in metabolic engineering .

Table 1: Summary of Biological Effects of this compound

Biological EffectDescriptionStudy Reference
Tumor Growth InhibitionReduces size of solid tumors in animal models
Induction of ApoptosisTriggers programmed cell death in cancer cells
Preneoplastic Lesion InductionCauses changes indicative of early cancer development
Inhibition of Nucleotide SynthesisDisrupts de novo purine synthesis pathways

Biosynthesis and Genetic Insights

The biosynthesis of this compound involves a complex gene cluster that encodes enzymes responsible for its unique α-diazoester structure. Recent studies have utilized isotope feeding experiments and bioinformatics to confirm the involvement of hydrazonoacetic acid (HYAA) as an intermediate in the biosynthetic pathway .

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme NameFunctionGene Cluster Reference
Hydrazonoacetic Acid SynthaseConverts precursors into HYAAAza Gene Cluster
α-Diazoester SynthaseCatalyzes the formation of the α-diazoesterAza Gene Cluster

属性

IUPAC Name

2-amino-3-(2-diazoacetyl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGOOYMKKIOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-02-6, 76749-44-5
Record name azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azaserine
Reactant of Route 2
Azaserine
Reactant of Route 3
Reactant of Route 3
Azaserine
Reactant of Route 4
Azaserine
Reactant of Route 5
Azaserine
Reactant of Route 6
Azaserine
Customer
Q & A

Q1: What is the primary mechanism of action of Azaserine?

A1: this compound exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].

Q2: How does the inhibition of purine synthesis impact cellular processes?

A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].

Q3: Beyond purine synthesis, does this compound affect other cellular processes?

A3: Yes, this compound demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].

Q4: How does this compound's interaction with amino acid transport systems contribute to its effects?

A4: this compound exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, this compound can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between this compound and cellular transport mechanisms.

Q5: Does this compound exhibit any influence on cellular energy metabolism?

A5: Research suggests that this compound can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of this compound exposure.

Q6: What is the molecular structure of this compound?

A6: this compound is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H7N3O4, and its molecular weight is 173.13 g/mol.

Q8: Is there any spectroscopic data available for this compound?

A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, this compound's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.

Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of this compound?

A9: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of this compound.

Q10: What is known about this compound's stability, formulation, SHE regulations, environmental impact, and degradation?

A10: Detailed information about this compound's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.

Q11: What are the in vitro and in vivo efficacy studies conducted with this compound?

A11: Numerous studies demonstrate the in vivo activity of this compound against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. This compound exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that this compound inhibits bacterial growth by interfering with purine synthesis [, ].

Q12: Has this compound been evaluated in clinical trials?

A12: While earlier studies explored the potential of this compound as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.

Q13: What are the known mechanisms of resistance to this compound?

A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to this compound resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to this compound without significant changes in its transport, indicating other resistance mechanisms might be at play [].

Q14: Does this compound exhibit any toxicities or adverse effects?

A14: this compound's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].

Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to this compound?

A15: The provided research papers primarily focus on understanding this compound's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify this compound in biological samples. Further research is needed to explore these aspects fully.

Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of this compound?

A16: The provided research papers do not delve deeply into this compound's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.

Q17: Are there any known alternatives to this compound, and what is its historical context in research?

A17: While this compound was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.

Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to this compound?

A18: The provided research papers primarily focus on the biological activity of this compound. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.

  • Pancreatic Carcinogenesis: this compound is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
  • Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence this compound-induced pancreatic carcinogenesis.
  • Hormonal Modulation: Estrogen shows inhibitory effects on this compound-induced pancreatic lesions in rats, while androgens might promote tumor development [].
  • Combination Therapy: Although this compound as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。